VER-155008 - 1134156-31-2

VER-155008

Catalog Number: EVT-285976
CAS Number: 1134156-31-2
Molecular Formula: C25H23Cl2N7O4
Molecular Weight: 556.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-2-oxolanyl]methoxymethyl]benzonitrile is a purine nucleoside.
Source and Classification

VER-155008 is synthesized through established chemical procedures and is primarily utilized in research settings to explore its effects on cancer cell viability and apoptosis mechanisms. It is categorized as a small molecule inhibitor and is particularly noted for its selectivity against Hsp70 compared to other chaperones such as heat shock cognate 71 kDa protein (Hsc70) and glucose-regulated protein 78 kDa (Grp78) .

Synthesis Analysis

The synthesis of VER-155008 involves several key steps that follow a published protocol. While specific details of the synthetic pathway are proprietary, it typically includes the formation of the core adenosine structure followed by modifications to introduce the benzonitrile moiety and chlorinated phenyl groups. The compound is usually dissolved in dimethyl sulfoxide (DMSO) for storage and further experimental use .

Technical Parameters

  • Solubility: Soluble in DMSO (>10 mM).
  • Storage Conditions: Recommended storage below -20 °C to maintain stability.
  • Concentration for Experiments: Commonly used at concentrations ranging from 5 µM to 50 µM in biological assays.
Molecular Structure Analysis

The molecular structure of VER-155008 has been elucidated through X-ray crystallography, revealing that it binds to the ATPase pocket of Hsp70. This binding inhibits the intrinsic ATPase activity of Hsp70, which is crucial for its chaperone function in protein folding and protection against stress-induced apoptosis .

Structural Characteristics

  • Binding Site: ATPase pocket of Hsp70.
  • Conformation: The compound stabilizes a half-open conformation of the nucleotide binding domain, disrupting normal interdomain communication essential for Hsp70 functionality .
Chemical Reactions Analysis

VER-155008 participates in various chemical reactions primarily related to its interaction with Hsp70. The binding of VER-155008 to Hsp70 prevents ATP hydrolysis, thereby inhibiting substrate binding and subsequent protein folding processes.

Reaction Conditions

  • Inhibition Assays: Conducted using concentrations typically around 50 µM with incubation periods varying based on cell line sensitivity.
  • Cell Lines Used: Commonly tested on human breast cancer (BT474, MB-468) and colon cancer (HCT116, HT29) cell lines.
Mechanism of Action

The mechanism of action for VER-155008 involves competitive inhibition at the nucleotide binding site of Hsp70. By binding to this site, VER-155008 effectively prevents ATP from binding, which is necessary for the chaperone's activity.

Detailed Mechanism

  1. Inhibition of ATP Binding: The compound competes with ATP, leading to reduced ATP hydrolysis.
  2. Disruption of Chaperone Function: This inhibition results in impaired protein folding and increased susceptibility to apoptosis in cancer cells.
  3. Induction of Apoptosis: Studies have shown that treatment with VER-155008 leads to caspase-dependent apoptosis in various cancer cell lines .
Physical and Chemical Properties Analysis

VER-155008 exhibits several notable physical and chemical properties that are relevant for its application in research.

PropertyDetails
AppearanceWhite to light brown powder
SolubilitySoluble in DMSO
Melting PointNot specified
StabilityStable under recommended storage conditions
Purity≥98% (HPLC)
Applications

VER-155008 has significant applications in scientific research, particularly in oncology. Its role as an Hsp70 inhibitor makes it a valuable tool for studying cancer cell biology and therapeutic resistance mechanisms.

Key Applications

  • Cancer Research: Used extensively to investigate the role of heat shock proteins in tumor survival and proliferation.
  • Combination Therapies: Studies suggest that combining VER-155008 with other chemotherapeutic agents enhances cytotoxic effects against resistant cancer cell lines .
  • Mechanistic Studies: Provides insights into protein homeostasis and the cellular stress response pathways.
Molecular Pharmacology of VER-155008

Mechanism of HSP70 Inhibition: ATPase Domain Targeting and Structural Binding Dynamics

VER-155008 is an adenosine-derived small molecule that competitively binds to the nucleotide-binding domain (NBD) of HSP70, arresting it in a half-open conformation. This prevents ATP hydrolysis and disrupts allosteric communication between the NBD and substrate-binding domain (SBD), crippling HSP70’s chaperone function. The compound exhibits high affinity for HSP70, with a reported dissociation constant (Kd) of 0.3 µM and an IC50 of 0.5 µM against HSP70 ATPase activity [2] [5]. Structural analyses reveal that VER-155008 mimics adenosine interactions but inserts deeper into the ATP-binding pocket via hydrophobic contacts with residues from the NBD subdomains IA, IIA, and IB. This unique binding mode stabilizes HSP70 in an inactive state, blocking client protein folding and promoting proteasomal degradation of destabilized oncoproteins [2] [10].

Selectivity Profile: Differential Inhibition of HSP70 Isoforms (HSC70, GRP78) vs. HSP90β

VER-155008 demonstrates distinct selectivity across HSP70 isoforms but limited discrimination against homologous chaperones:

  • HSC70 (HSPA8): Binds with similar affinity to HSP70 (Kd = 0.5 µM), reflecting 86% sequence homology in the ATPase domain [2] [7].
  • GRP78 (HSPA5): Inhibits the endoplasmic reticulum isoform (IC50 = 2.5 µM), disrupting unfolded protein response (UPR) pathways in multiple myeloma [5] [9].
  • HSP90β: Weak activity (IC50 >200 µM), confirming >400-fold selectivity for HSP70 isoforms [5] [10].

Table 1: Selectivity Profile of VER-155008

Target ProteinAffinity (IC50 or Kd)Biological Consequence
HSP70 (HSPA1)0.5 µMDisruption of client protein folding
HSC70 (HSPA8)0.5 µMImpaired constitutive chaperone activity
GRP78 (HSPA5)2.5 µMUPR inhibition in endoplasmic reticulum
HSP90β>200 µMMinimal functional impact

Downstream Effects on Oncogenic Signaling Pathways

Suppression of PI3K/AKT/mTOR Axis in Pheochromocytoma Models

In pleural mesothelioma and NSCLC models, VER-155008 (≥5.0 µM) significantly reduces phosphorylated AKT (Ser473) and mTOR (Ser2448) levels. This occurs via HSP70-mediated destabilization of PI3K regulatory subunits and AKT kinases, which require HSP70 for stability. Consequently, downstream targets like GSK-3β and S6 ribosomal protein are inactivated, inducing G1 cell cycle arrest and suppressing proliferation [2] [4].

Modulation of MEK/ERK Cascade in Cancer Cell Proliferation and Migration

VER-155008 destabilizes key MEK/ERK pathway components (e.g., RAF-1 and BRAF), reducing ERK1/2 phosphorylation by >60% in glioma and lung cancer cells. This impairs cyclin D1 expression and inhibits migration by downregulating matrix metalloproteinases (MMP-2/9). Synergy with EGFR inhibitors (e.g., gefitinib) further amplifies ERK suppression, suggesting combinatorial potential [2] [6].

Transcriptional and Post-Translational Regulation of Apoptotic Markers

Induction of PARP Cleavage and Caspase Activation

VER-155008 induces caspase-dependent apoptosis across cancer types:

  • Caspase-3 Activation: 3–5-fold increase in cleaved caspase-3 in multiple myeloma and osteosarcoma cells [3] [5].
  • PARP Cleavage: Enhanced PARP1 cleavage (89-kDa fragment) within 24 hours, confirming commitment to apoptosis [3] [9].These effects stem from proteotoxic stress due to HSP70 inhibition, which overwhelms proteostatic buffers and activates intrinsic apoptosis.

Bcl-2 Family Protein Dysregulation (Bcl-xL, Mcl-1, NOXA)

VER-155008 transcriptionally reprograms Bcl-2 family members:

  • Anti-apoptotic Suppression: Reduces Bcl-2, Bcl-xL, and Mcl-1 protein levels by 40–70% in myeloma cells [3] [9].
  • Pro-apoptotic Induction: Upregulates BH3-only proteins NOXA (4-fold) and BIM (3-fold), triggering BAX/BAK activation [3] [8].This dysregulation collapses mitochondrial membrane potential, facilitating cytochrome c release and apoptosome assembly.

Table 2: Apoptotic Markers Modulated by VER-155008

TargetChangeFunctional Outcome
Bcl-2 / Bcl-xL↓ 40–70%Loss of mitochondrial protection
Mcl-1↓ 60%Enhanced BIM/BAX activation
NOXA↑ 4-foldMcl-1 sequestration and degradation
Cleaved PARP↑ 3-foldDNA repair failure and apoptotic commitment
Cytochrome c↑ CytosolicCaspase-9 apoptosome formation

Properties

CAS Number

1134156-31-2

Product Name

VER-155008

IUPAC Name

4-[[(2R,3S,4R,5R)-5-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxymethyl]benzonitrile

Molecular Formula

C25H23Cl2N7O4

Molecular Weight

556.4 g/mol

InChI

InChI=1S/C25H23Cl2N7O4/c26-16-6-5-15(7-17(16)27)9-30-25-33-19-22(29)31-12-32-23(19)34(25)24-21(36)20(35)18(38-24)11-37-10-14-3-1-13(8-28)2-4-14/h1-7,12,18,20-21,24,35-36H,9-11H2,(H,30,33)(H2,29,31,32)/t18-,20-,21-,24-/m1/s1

InChI Key

ZXGGCBQORXDVTE-UMCMBGNQSA-N

SMILES

C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N

Solubility

Soluble in DMSO

Synonyms

VER 155008
VER-155008
VER155008

Canonical SMILES

C1=CC(=CC=C1COCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N

Isomeric SMILES

C1=CC(=CC=C1COC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCC5=CC(=C(C=C5)Cl)Cl)N)O)O)C#N

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